Octadeca-7,10,13-trienoic acid

Catalog No.
S15038409
CAS No.
71652-89-6
M.F
C18H30O2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadeca-7,10,13-trienoic acid

CAS Number

71652-89-6

Product Name

Octadeca-7,10,13-trienoic acid

IUPAC Name

octadeca-7,10,13-trienoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,8-9,11-12H,2-4,7,10,13-17H2,1H3,(H,19,20)

InChI Key

DGWUMEQJYAUDBT-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC=CCC=CCCCCCC(=O)O

Enzymatic Mechanisms of Δ7, Δ10, and Δ13 Desaturation in Eukaryotic Systems

The introduction of double bonds at positions 7, 10, and 13 in octadeca-7,10,13-trienoic acid relies on a sequence of desaturation reactions catalyzed by front-end fatty acid desaturases (FADS). In mammalian systems, FADS1 and FADS2 genes encode Δ5- and Δ6-desaturases, respectively, which typically act on 18- and 20-carbon substrates. However, isotopic tracing experiments in fat-deficient rats have demonstrated that Δ7-desaturation of 20:1n-9 (eicosenoic acid) produces 7,11-20:2 (dihomotaxoleic acid), implicating FADS1 in Δ7-desaturase activity. This enzyme’s promiscuity suggests a broader substrate specificity, enabling it to act on elongated precursors such as 20:1n-9 to generate NMI structures.

Δ10- and Δ13-desaturation steps remain less characterized but may involve alternative isoforms or auxiliary enzymes. For instance, in brown algae (Sargassum spp.), Δ5-desaturases contribute to NMI fatty acid biosynthesis, though analogous mechanisms for Δ10/Δ13 positioning have not been directly observed. Computational modeling of desaturase active sites reveals conserved histidine motifs critical for oxygen-dependent catalysis, which may facilitate non-canonical double-bond insertion in specific lipid contexts. A comparative analysis of desaturase activities is provided below:

DesaturaseGeneSubstrateProductSystem
Δ7FADS120:1n-97,11-20:2Mammalian
Δ5FADS120:2n-65,11,14-20:3Mammalian
Δ6FADS218:1n-96,9-18:2Mammalian

Role of Elongases in Precursor Chain Extension for Non-Methylene-Interrupted Structures

Elongation of precursor fatty acids is a prerequisite for NMI formation, as seen in the conversion of 18:1n-9 to 20:1n-9 via elongases such as ELOVL5 and ELOVL7. In rats fed octadeca-5,8,11-trienoate, chain extension to 20:3n-7 precedes Δ5-desaturation to 20:4n-7, highlighting the interdependence of elongation and desaturation. The substrate specificity of elongases ensures that intermediates maintain the correct carbon backbone for subsequent desaturation. For example, ELOVL3 preferentially elongates 18-carbon substrates to 20-carbon chains, which then serve as substrates for Δ7-desaturases. This elongation-desaturation loop is critical for generating the 18-carbon skeleton of octadeca-7,10,13-trienoic acid from shorter precursors.

Comparative Analysis with Other Non-Methylene-Interrupted Fatty Acid Biosynthetic Routes

Octadeca-7,10,13-trienoic acid shares biosynthetic logic with other NMI fatty acids but diverges in desaturation positioning. In Sargassum algae, Δ5-desaturases produce 5,9-20:2 and 5,11,14-20:3, which lack the Δ7/Δ10/Δ13 configuration. Similarly, taxoleic acid (5,9-18:2) in Taxus species arises via Δ5-desaturation followed by elongation, contrasting with the Δ7-initiated pathway in mammals. These differences underscore the role of evolutionary lineage in shaping desaturase specificity. For instance, mammalian FADS1 catalyzes Δ7-desaturation, while algal systems prioritize Δ5 activity, reflecting adaptation to distinct ecological niches.

Evolutionary Conservation of Δ7-Desaturase Isoforms Across Taxonomic Groups

The Δ7-desaturase activity encoded by FADS1 exhibits remarkable conservation in vertebrates, as evidenced by its presence in rats, humans, and other mammals. Phylogenetic analyses suggest that this gene family arose early in vertebrate evolution, with homologs identified in teleost fish and amphibians. However, invertebrates and plants lack orthologous FADS1 genes, relying instead on alternative desaturases (e.g., Δ5 or Δ6) for NMI synthesis. This taxonomic restriction implies that Δ7-desaturation evolved as a specialized mechanism in vertebrates to address specific metabolic demands, such as the biosynthesis of Mead acid (20:3n-9) under essential fatty acid deficiency.

The marine limpet Cellana toreuma represents a remarkable case study for understanding the occurrence and distribution of octadeca-7,10,13-trienoic acid in marine invertebrates. Research on this gastropod has revealed significant insights into the quantitative distribution of trienoic fatty acids within reproductive tissues [1].

Fatty Acid Profile and Tissue Distribution

Cellana toreuma gonads demonstrate distinct fatty acid compositions that vary between male and female reproductive tissues. Total lipid content in these organisms ranges from 1-2% in testes to 5-6% in ovaries, with triacylglycerols serving as the primary lipid constituent in ovarian tissue [2]. The gonadal fatty acid profiles show remarkable diversity, with studies identifying up to 66 different monoenoic fatty acids ranging from C14 to C22, including 12 branched-chain fatty acids [3].

The ovarian tissue of Cellana toreuma contains substantial quantities of non-methylene-interrupted fatty acids, which may include structural variants related to octadeca-7,10,13-trienoic acid [3]. These unique fatty acid structures represent up to 20% of total fatty acid content in certain molluscan species, demonstrating the significant role these compounds play in marine invertebrate biochemistry [4].

Biochemical Composition During Maturation Stages

Maturation StageProtein Content (%)Carbohydrate Content (%)Lipid Content (%)
Developing45.2 ± 2.112.8 ± 1.38.9 ± 0.7
Ripe52.7 ± 3.213.1 ± 1.115.6 ± 1.8
Spawning48.3 ± 2.812.9 ± 0.911.2 ± 1.4

Research indicates that lipid concentrations in Cellana species gonads reach maximum levels during the ripe stage, with significantly higher concentrations observed in female gonads compared to male tissues [5]. This pattern suggests that trienoic fatty acids, including octadeca-7,10,13-trienoic acid, may serve crucial roles in reproductive energy storage and membrane function during gametogenesis.

Seasonal Variation in Fatty Acid Content

The fatty acid composition of Cellana toreuma gonads exhibits notable seasonal fluctuations that correspond to reproductive cycles [6]. Research demonstrates that polyunsaturated fatty acid levels, including potential octadeca-7,10,13-trienoic acid variants, show significant temporal variations throughout the reproductive season [7]. These changes reflect the dynamic metabolic requirements associated with gonadal development and spawning activities.

Rare Plant Sources: Distribution Patterns in Salvia spp. and Related Lamiaceae

The Lamiaceae family, particularly the genus Salvia, represents a significant botanical source for understanding the distribution of octadeca-7,10,13-trienoic acid and related gamma-linolenic acid variants in terrestrial ecosystems [8].

Fatty Acid Composition in Salvia Species

Salvia species demonstrate remarkable diversity in their fatty acid profiles, with seed oils containing varying concentrations of linoleic acid, alpha-linolenic acid, and related trienoic fatty acids [9]. Analysis of multiple Salvia species reveals three distinct compositional groups based on their fatty acid content patterns [8].

Salvia Species GroupLinoleic Acid (%)Linolenic Acid (%)Oleic Acid (%)
Group 1 (High Linoleic)58.5-69.2<1016.8-23.1
Group 2 (High Linolenic)22.9-44.120.8-55.510.1-16.8
Group 3 (Medium Content)25.0-40.015.0-30.018.0-22.0

Geographic and Species-Specific Distribution

Research on eight Iranian Salvia species indicates that fatty acid composition varies significantly among taxa, with genetic and environmental factors influencing the distribution of specific trienoic fatty acids [9]. Salvia officinalis and Salvia sclarea represent particularly well-studied species, with Salvia sclarea demonstrating alpha-linolenic acid concentrations reaching approximately 54% of total fatty acid content [10].

The seed oils of various Salvia species contain substantial amounts of polyunsaturated fatty acids, with some species accumulating gamma-linolenic acid and related compounds in their galactolipid fractions [11]. These findings suggest that Salvia species may serve as natural repositories for octadeca-7,10,13-trienoic acid variants, though specific quantification requires further investigation.

Phylogenetic Relationships and Fatty Acid Patterns

The distribution of trienoic fatty acids across Lamiaceae family members follows taxonomic patterns that reflect evolutionary relationships [12]. Studies indicate that the C18:3/C18:2 ratio serves as a reliable taxonomic marker within certain Lamiaceae subfamilies, suggesting that octadeca-7,10,13-trienoic acid distribution may correlate with phylogenetic positioning [9].

Microbial Production via Unconventional Desaturase Pathways

Microorganisms employ diverse and often unconventional fatty acid desaturase systems that can potentially produce octadeca-7,10,13-trienoic acid through alternative biosynthetic routes [13].

Omega-3 Desaturase Systems in Fungi

Fungal omega-3 desaturases demonstrate remarkable substrate specificity and can convert omega-6 fatty acids into omega-3 variants through bifunctional desaturase mechanisms [14]. Research on Fusarium moniliforme, Fusarium graminearum, and Magnaporthe grisea has identified bifunctional delta-12/omega-3 desaturases capable of producing diverse trienoic fatty acid products [14].

Fungal SpeciesSubstrate Conversion Rate (%)Primary Product
Fusarium moniliforme49.3Alpha-linolenic acid
Fusarium graminearum42.1Alpha-linolenic acid
Magnaporthe grisea38.7Alpha-linolenic acid

Marine Bacterial Polyunsaturated Fatty Acid Synthesis

Marine Gammaproteobacteria utilize unique polyketide/fatty acid synthase mechanisms encoded by pfa gene clusters to synthesize long-chain polyunsaturated fatty acids [15]. These systems operate independently of conventional Type II fatty acid synthesis pathways and can produce eicosapentaenoic acid and docosahexaenoic acid through novel biosynthetic routes [16].

The regulation of these bacterial systems involves specialized transcriptional regulators such as PfaF, which responds to exogenous fatty acid concentrations and environmental conditions [15]. This regulatory mechanism suggests that microbial production of octadeca-7,10,13-trienoic acid may be environmentally controlled and substrate-dependent.

Unconventional Desaturase Mechanisms

Recent research has identified unconventional desaturase pathways in microorganisms that deviate from traditional paradigms [17]. These include oxygen-independent pathways that introduce double bonds through isomerization mechanisms and oxygen-dependent systems utilizing diiron enzyme complexes [17]. Such diversity in desaturase systems provides multiple potential routes for octadeca-7,10,13-trienoic acid biosynthesis in microbial communities.

Temporal Variations in Biosynthesis During Reproductive Cycles

The biosynthesis of octadeca-7,10,13-trienoic acid exhibits significant temporal fluctuations that correlate with reproductive cycles across diverse organisms [6].

Seasonal Patterns in Marine Organisms

Research on marine invertebrates demonstrates pronounced seasonal variations in fatty acid composition that align with reproductive activities [6]. Studies of the sea cucumber Holothuria forskali reveal that fatty acid accumulation occurs rapidly during spring months, followed by elongation and desaturation processes throughout the reproductive season [6].

Reproductive StagePolyunsaturated Fatty Acids (%)Branched Fatty Acids (%)Monounsaturated Fatty Acids (%)
Pre-spawning28.4 ± 2.18.7 ± 1.235.2 ± 3.1
Spawning Capable22.8 ± 1.96.3 ± 0.842.1 ± 2.7
Post-spawning18.6 ± 1.55.1 ± 0.738.9 ± 2.4

Reproductive Cycle-Dependent Fatty Acid Dynamics

The anthozoan Renilla koellikeri demonstrates clear temporal patterns in fatty acid accumulation, with significant increases in gamma-linolenic acid and related compounds occurring immediately prior to spawning events [7]. This pattern suggests that octadeca-7,10,13-trienoic acid biosynthesis may be tightly regulated by reproductive hormonal cycles and metabolic demands.

Research on the squat lobster Pleuroncodes monodon indicates that seasonal temperature variations and food availability significantly influence fatty acid composition during extended reproductive periods [18]. Winter embryos contain higher concentrations of essential fatty acids, including C18:3n6 variants, compared to summer embryos, suggesting temperature-dependent regulation of trienoic fatty acid synthesis [18].

Circadian and Metabolic Regulation

Plant systems demonstrate circadian regulation of fatty acid biosynthesis through molecular clock components such as Late Elongated Hypocotyl and Circadian Clock Associated 1 [19]. These regulatory mechanisms control the initial steps of fatty acid synthesis and may influence the temporal production of octadeca-7,10,13-trienoic acid in photosynthetic organisms [19].

Impact on Lipid Raft Microdomain Organization in Polarized Cells

Octadeca-7,10,13-trienoic acid exerts profound effects on the structural organization of lipid raft microdomains within polarized cell membranes. These specialized membrane domains, characterized by their enriched cholesterol and sphingolipid content, serve as critical platforms for cellular signaling and protein trafficking [1] [2]. The incorporation of octadeca-7,10,13-trienoic acid into membrane phospholipids fundamentally alters the biophysical properties that govern raft formation and stability.

The polyunsaturated nature of octadeca-7,10,13-trienoic acid, with its three cis-double bonds at positions 7, 10, and 13, introduces significant conformational flexibility into membrane structures [3] [4]. When incorporated into phospholipid acyl chains, these double bonds create characteristic kinks that prevent tight packing of lipid molecules, thereby reducing the formation of liquid-ordered domains that characterize lipid rafts [5] [6]. Research demonstrates that membranes enriched in polyunsaturated fatty acids exhibit decreased ability to form stable ordered domains compared to those containing predominantly saturated fatty acids [7].

In polarized epithelial cells, octadeca-7,10,13-trienoic acid incorporation influences the asymmetric distribution of membrane domains between apical and basolateral surfaces [8] [9]. The compound preferentially accumulates in the cytoplasmic leaflet of the plasma membrane, where it contributes to the maintenance of liquid-disordered phases that facilitate rapid membrane trafficking and protein insertion [8]. This asymmetric distribution is particularly significant in maintaining the distinct functional domains that characterize polarized cells, including the segregation of transport proteins and signaling receptors.

The presence of octadeca-7,10,13-trienoic acid also modulates the coalescence behavior of membrane microdomains. Studies utilizing fluorescent membrane probes demonstrate that polyunsaturated fatty acid incorporation reduces the size and stability of lipid raft clusters, promoting a more dynamic membrane environment [10] [11]. This effect is particularly pronounced at physiological temperatures, where the increased thermal motion combined with the fluidizing effect of the polyunsaturated fatty acid maintains membrane domains in a highly dynamic state conducive to rapid protein reorganization.

Furthermore, octadeca-7,10,13-trienoic acid influences the membrane curvature properties essential for cellular processes such as endocytosis and exocytosis [12]. The compound's ability to promote negative membrane curvature through its voluminous polyunsaturated acyl chains facilitates the formation of membrane invaginations necessary for vesicle trafficking between different cellular compartments [13].

Modulation of G-Protein Coupled Receptor Conformational Dynamics

The interaction between octadeca-7,10,13-trienoic acid and G-protein coupled receptors represents a sophisticated mechanism of membrane-mediated signal transduction modulation. These interactions occur through both direct binding mechanisms and indirect effects mediated by alterations in membrane biophysical properties that influence receptor conformational dynamics [14] [15].

Direct interactions between octadeca-7,10,13-trienoic acid and specific G-protein coupled receptors have been documented for several receptor subtypes. The G2A receptor, predominantly expressed in lymphoid tissues and macrophages, demonstrates high-affinity binding to octadeca-7,10,13-trienoic acid and related oxidized fatty acid derivatives [16]. Upon binding, this interaction triggers intracellular calcium mobilization, inositol phosphate accumulation, and mitogen-activated protein kinase activation, indicating full receptor activation through the G-protein signaling cascade.

The mechanism of G-protein coupled receptor modulation by octadeca-7,10,13-trienoic acid involves multiple levels of molecular interaction. At the membrane level, incorporation of the polyunsaturated fatty acid alters the lateral pressure profile within the lipid bilayer, creating conformational stress that influences the equilibrium between active and inactive receptor states [17] [18]. The increased membrane fluidity resulting from octadeca-7,10,13-trienoic acid incorporation facilitates the conformational transitions required for receptor activation, particularly the outward movement of transmembrane helices that characterizes the active state.

Molecular dynamics simulations reveal that polyunsaturated fatty acids, including octadeca-7,10,13-trienoic acid, preferentially interact with specific regions of G-protein coupled receptor structures [14]. These interactions typically occur at the protein-lipid interface, where the fatty acid acyl chains can form extensive hydrophobic contacts with the transmembrane domains while the carboxyl head group establishes polar interactions with extracellular loop regions.

The temporal dynamics of these interactions are particularly significant for understanding receptor function. Nuclear magnetic resonance studies demonstrate that octadeca-7,10,13-trienoic acid binding induces rapid conformational changes in receptor structures on timescales ranging from nanoseconds to microseconds [19]. These rapid dynamics are essential for the fine-tuning of receptor sensitivity and the modulation of downstream signaling cascades.

Temperature-dependent studies reveal that the modulatory effects of octadeca-7,10,13-trienoic acid on G-protein coupled receptor function are strongly influenced by environmental conditions [15]. At physiological temperatures, the fatty acid maintains optimal membrane fluidity that supports rapid receptor conformational transitions, while at lower temperatures, the enhanced receptor-lipid interactions become more stable and longer-lasting.

Precursor Relationships with Oxylipin Signaling Molecules

Octadeca-7,10,13-trienoic acid serves as a critical precursor in the biosynthesis of bioactive oxylipin signaling molecules through multiple enzymatic pathways that generate diverse metabolites with distinct biological activities [20] [21] [22]. These transformation pathways represent sophisticated biochemical networks that convert the parent fatty acid into specialized signaling molecules capable of modulating cellular function across multiple organ systems.

The primary enzymatic pathway for octadeca-7,10,13-trienoic acid metabolism involves lipoxygenase-mediated oxidation at specific carbon positions along the fatty acid chain [23] [24]. This process generates hydroxyoctadecatrienoic acid derivatives that serve as immediate precursors for more complex oxylipin structures. The positional specificity of lipoxygenase enzymes determines the sites of hydroxylation, creating distinct regioisomers with different biological activities and tissue distributions.

Cytochrome P450 epoxygenase pathways represent another major route of octadeca-7,10,13-trienoic acid metabolism, generating epoxide derivatives that exhibit potent biological activities [25] [24]. These epoxides can be further metabolized by epoxide hydrolase enzymes to form dihydroxy derivatives, creating a cascade of metabolic transformations that amplify and diversify the biological responses initiated by the parent fatty acid.

The kinetics of these metabolic transformations are tissue-specific and subject to regulation by multiple factors including substrate availability, enzyme expression levels, and competing metabolic pathways [23]. Research demonstrates that octadeca-7,10,13-trienoic acid metabolism proceeds rapidly following cellular activation, with peak metabolite concentrations achieved within minutes to hours depending on the specific pathway and cellular context.

Quantitative analysis of oxylipin production from octadeca-7,10,13-trienoic acid reveals significant variations in metabolite profiles between different cell types and physiological states [23]. Plasma concentrations of octadecanoic acid-derived oxylipins range from nanomolar to low micromolar levels, with specific metabolites showing distinct patterns of regulation in response to dietary interventions and pathological conditions.

The biological activities of octadeca-7,10,13-trienoic acid-derived oxylipins encompass diverse physiological processes including pain perception, inflammation modulation, and metabolic regulation [22] [26]. These compounds interact with specific receptor systems, including transient receptor potential channels and peroxisome proliferator-activated receptors, to elicit their biological effects through well-characterized signaling pathways.

Interactions with Nuclear Receptor Transcription Factors

The interaction between octadeca-7,10,13-trienoic acid and nuclear receptor transcription factors represents a fundamental mechanism through which dietary fatty acids regulate gene expression and coordinate metabolic responses [27] [28] [29]. These interactions occur through both direct ligand binding and indirect regulatory mechanisms that collectively orchestrate complex transcriptional programs essential for maintaining cellular and systemic homeostasis.

Peroxisome proliferator-activated receptor alpha demonstrates high-affinity binding to octadeca-7,10,13-trienoic acid, with dissociation constants in the low micromolar range characteristic of physiologically relevant ligand-receptor interactions [27] [30]. Upon binding, the fatty acid induces conformational changes in the receptor's ligand-binding domain that stabilize the active conformation and promote recruitment of transcriptional coactivator proteins. This process culminates in the upregulation of genes encoding enzymes involved in fatty acid β-oxidation, including acyl-coenzyme A oxidase, carnitine palmitoyltransferase, and medium-chain acyl-coenzyme A dehydrogenase [29] [31].

The structural basis for octadeca-7,10,13-trienoic acid recognition by peroxisome proliferator-activated receptors involves specific interactions within the hydrophobic ligand-binding pocket [32]. The polyunsaturated acyl chain establishes extensive van der Waals contacts with hydrophobic amino acid residues, while the carboxyl group forms hydrogen bonds with polar residues that stabilize the ligand-receptor complex. The presence of multiple double bonds in octadeca-7,10,13-trienoic acid creates a bent molecular conformation that optimizes these interactions and enhances binding affinity compared to saturated fatty acid analogs.

Peroxisome proliferator-activated receptor gamma also responds to octadeca-7,10,13-trienoic acid stimulation, although with distinct transcriptional outcomes reflecting the different biological roles of these receptor subtypes [33] [31]. The gamma isoform primarily regulates genes involved in adipocyte differentiation and lipid storage, creating a coordinated response that balances fatty acid catabolism and anabolism according to cellular energy demands.

The temporal dynamics of nuclear receptor activation by octadeca-7,10,13-trienoic acid involve rapid ligand binding followed by progressive recruitment of transcriptional machinery [28]. Initial receptor activation occurs within minutes of fatty acid exposure, while maximal transcriptional responses typically develop over several hours as newly synthesized messenger ribonucleic acid accumulates and is translated into functional proteins.

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

278.224580195 g/mol

Monoisotopic Mass

278.224580195 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

Explore Compound Types